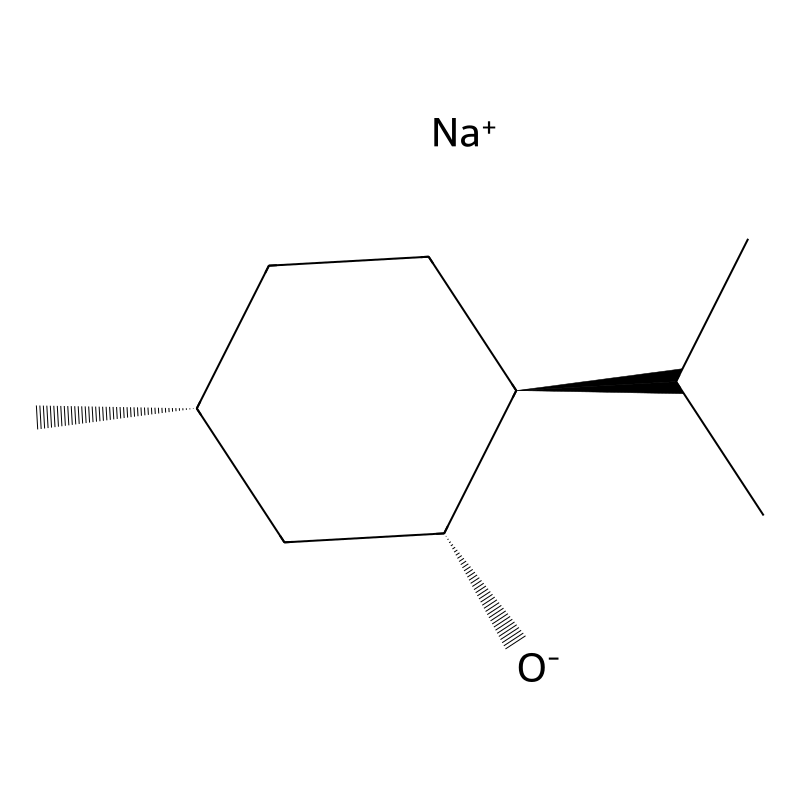

Sodium mentholate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium mentholate (CAS 19321-38-1) is a sterically hindered, chiral cycloaliphatic alkoxide that serves as a highly specialized strong base, nucleophile, and Lewis acid polar modifier. While sharing foundational basicity with common alkoxides like sodium tert-butoxide, its bulky menthyl backbone and unique physicochemical properties provide critical advantages in industrial-scale organometallic chemistry and polymer synthesis. In procurement contexts, sodium mentholate is primarily sourced to control stereochemistry, drive high-vinyl incorporation in anionic polymerizations, and facilitate transesterification reactions where standard linear or simple branched alkoxides fail to provide the necessary steric shielding or solvent-recovery compatibility [1].

Substituting sodium mentholate with cheaper, generic bulky bases like sodium tert-amylate (STA) or sodium tert-butoxide often leads to catastrophic downstream processing failures in continuous manufacturing. In anionic polymerization, the use of STA generates volatile tert-amyl alcohol during the aqueous stripping phase, which co-distills with and irreversibly poisons the solvent recycle stream. Sodium mentholate, conversely, yields high-boiling menthol upon quenching, which remains securely in the heavy fraction, preserving solvent purity [1]. Furthermore, in fine chemical transesterifications, attempting to use lithium mentholate as a substitute requires stoichiometric amounts of highly pyrophoric and expensive n-butyllithium, destroying process economics and safety margins compared to the stable sodium salt [2].

Solvent Recycle Purity in Anionic Polymerization Stripping

During the industrial synthesis of polybutadiene and SBR, the choice of alkoxide modifier dictates the viability of the solvent recovery loop. When sodium tert-amylate (STA) is used and subsequently quenched with water, it produces tert-amyl alcohol (BP ~102°C). This volatile byproduct co-distills with the polymerization solvent, poisoning the recycle stream and halting continuous operations. Sodium mentholate completely resolves this by yielding menthol (BP ~212°C) upon hydrolysis, which separates cleanly into the heavy fraction without contaminating the solvent[1].

| Evidence Dimension | Byproduct boiling point and solvent recycle contamination |

| Target Compound Data | Sodium mentholate yields menthol (BP ~212°C); zero solvent recycle poisoning. |

| Comparator Or Baseline | Sodium tert-amylate (STA) yields tert-amyl alcohol (BP ~102°C); poisons solvent recycle. |

| Quantified Difference | ~110°C higher byproduct boiling point completely eliminates volatile co-distillation. |

| Conditions | Aqueous stripping stage of industrial anionic polymerization. |

Eliminates the need for expensive secondary solvent purification steps, making continuous high-volume polymer manufacturing economically viable.

High-Temperature Vinyl Incorporation in Polybutadiene

Achieving high 1,2-vinyl content in polybutadiene typically requires low reaction temperatures, which limits industrial throughput. However, utilizing sodium mentholate as a Lewis acid polar modifier in conjunction with a Lewis base (like TMEDA) fundamentally alters the reaction kinetics. This synergistic modifier system allows for up to 94 wt% vinyl incorporation even at elevated, industrially preferred temperatures (e.g., 70°C), a regime where standard modifier systems rapidly lose stereoselectivity[1].

| Evidence Dimension | 1,2-vinyl content at elevated polymerization temperatures |

| Target Compound Data | Up to 94 wt% vinyl content achieved at 70°C using SMT/TMEDA modifier systems. |

| Comparator Or Baseline | Standard low-modifier systems (require cooling to ~25°C to maintain high vinyl content). |

| Quantified Difference | Maintains >90% vinyl selectivity at a 45°C higher operating temperature. |

| Conditions | n-Butyllithium initiated anionic polymerization of butadiene. |

Allows manufacturers of high-Tg tire elastomers to run reactors hotter and faster, significantly reducing cryogenic cooling costs and increasing plant throughput.

Process Economics in Menthyl Ester Transesterification

The synthesis of high-value cosmetic and pharmaceutical intermediates, such as menthyl nicotinate, requires a mentholate nucleophile. Utilizing lithium mentholate necessitates the use of stoichiometric n-butyllithium—a highly pyrophoric reagent costing approximately €178 per liter at commercial scale. Transitioning the process to utilize sodium mentholate achieves comparable transesterification yields (77-83%) while completely eliminating the need for hazardous organolithium reagents, thereby drastically reducing the bill of materials and safety infrastructure requirements[1].

| Evidence Dimension | Reagent cost and process safety profile |

| Target Compound Data | Sodium mentholate enables safe, scalable transesterification using standard industrial infrastructure. |

| Comparator Or Baseline | Lithium mentholate requires stoichiometric 1.6M n-butyllithium (~€178/L). |

| Quantified Difference | Eliminates 100% of the pyrophoric organolithium requirement while maintaining >75% product yield. |

| Conditions | Industrial-scale transesterification of methyl nicotinate with menthol. |

Transforms a dangerous, cost-prohibitive academic synthesis into a commercially viable, scalable procurement strategy for active ingredient manufacturing.

High-Tg Polybutadiene and SBR Manufacturing

Sodium mentholate is the premier choice as a Lewis acid polar modifier in the anionic polymerization of butadiene and styrene. Because its hydrolysis byproduct (menthol) does not contaminate solvent recycle streams, it is uniquely suited for continuous, high-throughput industrial operations aiming to produce high-vinyl (>90%) elastomers at elevated temperatures (70°C)[1].

Scalable Synthesis of Menthyl-Based Active Ingredients

In the cosmetic and pharmaceutical sectors, sodium mentholate is the preferred intermediate for synthesizing menthyl esters (such as the vasodilator menthyl nicotinate). It provides a highly cost-effective and safe alternative to lithium-based pathways, eliminating the need for pyrophoric n-butyllithium while maintaining excellent transesterification yields [2].

Sterically Hindered Base-Promoted Eliminations

For complex organic syntheses requiring a strong, non-nucleophilic base, sodium mentholate offers a distinct cycloaliphatic steric shield. It is prioritized over standard bases when a bulkier, chiral environment is required to prevent unwanted nucleophilic attack during sensitive dehydrohalogenation or enolate formation steps [3].

References

- [1] World Intellectual Property Organization. WO2018047008A2: Polar modifier systems for high vinyl block copolymerization.

- [2] United States Patent and Trademark Office. US10654806B2: Menthyl nicotinate synthesis process.

- [3] PubChem Compound Summary for CID 23700401, Sodium Mentholate. National Center for Biotechnology Information.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

Dates

Explore Compound Types